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Compound of Interest

Compound Name: Methyl 2-nitrobenzoate

Cat. No.: B1583425 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of methyl 2-
nitrobenzoate. The described method is a Fischer esterification of 2-nitrobenzoic acid using

methanol as the reagent and sulfuric acid as the catalyst. This protocol is intended for use by

qualified personnel trained in experimental organic chemistry.

Reaction Principle
The synthesis of methyl 2-nitrobenzoate is achieved through the acid-catalyzed esterification

of 2-nitrobenzoic acid with methanol. The reaction is reversible, and to drive the equilibrium

towards the formation of the ester, a large excess of methanol is typically used. Concentrated

sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid,

thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.

Reaction Scheme:

Reaction Scheme

2-Nitrobenzoic Acid + Methanol ⇌ Methyl 2-Nitrobenzoate + Water

Experimental Data
A summary of the key physical and chemical properties of the reactants and the product is

provided below for easy reference and calculation.
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Compoun
d

Molecular
Formula

Molar
Mass (
g/mol )

Amount
(g)

Amount
(mmol)

Role
Physical
State

2-

Nitrobenzoi

c Acid

C₇H₅NO₄ 167.12 10.0 59.8 Reactant Solid

Methanol CH₄O 32.04
80.0 (101

mL)
2496

Reagent/S

olvent
Liquid

Sulfuric

Acid

(conc.)

H₂SO₄ 98.08 3.0 mL ~55 Catalyst Liquid

Methyl 2-

Nitrobenzo

ate

C₈H₇NO₄ 181.15 - - Product Liquid

Dichlorome

thane
CH₂Cl₂ 84.93 - - Solvent Liquid

Sodium

Bicarbonat

e

NaHCO₃ 84.01 - -
Neutralizin

g Agent

Solid/Aque

ous

Anhydrous

Sodium

Sulfate

Na₂SO₄ 142.04 - -
Drying

Agent
Solid

Detailed Experimental Protocol
This protocol is adapted from established procedures for Fischer esterification of aromatic

carboxylic acids.

Materials:

2-Nitrobenzoic acid

Methanol (anhydrous)
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Concentrated sulfuric acid (98%)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Deionized water

Anhydrous sodium sulfate

Boiling chips

Equipment:

Round-bottom flask (250 mL)

Reflux condenser

Heating mantle with magnetic stirrer

Separatory funnel (250 mL)

Beakers

Erlenmeyer flask

Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup:

To a 250 mL round-bottom flask, add 10.0 g (59.8 mmol) of 2-nitrobenzoic acid and a

magnetic stir bar.

Add 100 mL of methanol to the flask.
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With gentle stirring, slowly and carefully add 3.0 mL of concentrated sulfuric acid to the

mixture.

Add a few boiling chips to the flask.

Attach a reflux condenser to the flask and ensure that cooling water is flowing through the

condenser.

Reaction:

Heat the mixture to a gentle reflux using a heating mantle.

Continue to reflux the reaction mixture for 4-6 hours. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC).

Work-up:

After the reflux period, allow the mixture to cool to room temperature.

Remove the excess methanol using a rotary evaporator.

Dissolve the residue in 100 mL of dichloromethane.

Transfer the solution to a 250 mL separatory funnel.

Wash the organic layer sequentially with:

50 mL of deionized water.

Two 50 mL portions of saturated aqueous sodium bicarbonate solution to neutralize any

unreacted acid and the sulfuric acid catalyst. Caution: CO₂ evolution will cause pressure

buildup in the separatory funnel; vent frequently.

50 mL of deionized water.

50 mL of brine (saturated aqueous sodium chloride solution).

Drain the organic layer into a clean, dry Erlenmeyer flask.
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Drying and Solvent Removal:

Add a sufficient amount of anhydrous sodium sulfate to the organic layer to absorb any

residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should

no longer clump together.

Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

Remove the dichloromethane using a rotary evaporator to yield the crude methyl 2-
nitrobenzoate.

Purification (Optional):

The crude product can be further purified by vacuum distillation if necessary.

Characterization:

Determine the mass of the final product and calculate the percent yield.

Characterize the product using appropriate analytical techniques such as ¹H NMR, ¹³C

NMR, and IR spectroscopy to confirm its identity and purity.

Experimental Workflow and Signaling Pathway
Diagrams
The following diagrams illustrate the logical flow of the experimental procedure.
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Synthesis of Methyl 2-Nitrobenzoate Workflow

Reaction Setup:
- 2-Nitrobenzoic Acid

- Methanol
- Conc. H2SO4

Reflux
(4-6 hours)

Heat

Cool to RT

Rotary Evaporation
(Remove excess Methanol)

Dissolve in Dichloromethane

Work-up:
- Wash with H2O

- Wash with NaHCO3 (aq)
- Wash with Brine

Drying with Na2SO4

Solvent Removal
(Rotary Evaporation)

Crude Product:
Methyl 2-Nitrobenzoate

Purification
(Vacuum Distillation)

Optional

Pure Product & Characterization

Click to download full resolution via product page

Caption: Workflow for the synthesis of methyl 2-nitrobenzoate.
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Disclaimer: This protocol is intended for research and development purposes only. All

procedures should be carried out in a well-ventilated fume hood, and appropriate personal

protective equipment (PPE) should be worn at all times. A thorough risk assessment should be

conducted before commencing any experimental work.

To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
Methyl 2-Nitrobenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583425#synthesis-of-methyl-2-nitrobenzoate-
experimental-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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